Basic blue 6
Overview
Description
Basic Blue 6, also known as Meldola’s blue, is a synthetic dye . It is commonly used in industries such as textile and leather . It is known for its excellent dyeing, masking, dispersing, and antistatic abilities .
Molecular Structure Analysis
Basic Blue 6 is a chloride of amine with three aromatic amine groups in the structure . Its molecular formula is C18H15ClN2O . The large molecular sizes and multi-ionic groups of the dye make it difficult to be analyzed with a single LC/MS/MS method .
Scientific Research Applications
Interaction with Alkali
A study by Mills et al. (2011) conducted a detailed examination of the interaction of alkali with methylene blue (C.I. Basic Blue 9) and other thiazine dyes, utilizing UV/visible spectroscopy, thin layer chromatography, mass and NMR spectrometry, and computational methods. The research found that in 0.1 M aq alkali solution, methylene blue forms a highly colored, lipophilic species, mainly Bernthsen's methylene violet, a hydrolysis decomposition product, highlighting the complex behavior of thiazine dyes in alkaline conditions (Mills et al., 2011).
Adsorption and Dye Removal
Ravikumar et al. (2005) explored the adsorption of Neolan Blue 2G (Acid Blue 158) and Basic Methylene Blue (Basic Blue 9) using a hybrid adsorbent prepared by pyrolysing a mixture of carbon and flyash. Through a comprehensive experimental design, they optimized the conditions for complete dye removal, demonstrating the potential of hybrid adsorbents in treating dye-contaminated water (Ravikumar et al., 2005).
Role in Basic Research
Schwarz (2017) discusses the importance of fundamental research in advancing society, emphasizing that while basic research might not immediately lead to new technologies, its support is essential for long-term societal progress. This perspective underscores the significance of investing in research without a direct practical application, such as the study of dyes like Basic Blue 6, as part of the broader quest for knowledge (Schwarz, 2017).
Environmental Applications
Ahmed (2016) reviewed the adsorption performance of methylene blue on activated carbons prepared by chemical activation of agricultural wastes, highlighting the efficiency of microwave heating over conventional heating methods in enhancing the adsorption process. This study illustrates the potential of using agricultural by-products in environmental remediation efforts, particularly for the removal of dyes from wastewater (Ahmed, 2016).
Long-life Aqueous Flow Batteries
Li et al. (2020) reported the use of an organic dye, Basic Blue 3 (BB3), as a two-electron catholyte for aqueous redox flow batteries. The study showcased the exceptional stability of BB3, enabling the battery to achieve a high capacity retention of >99.991% per cycle over 1500 cycles. This research indicates the potential of Basic Blue dyes in energy storage applications, contributing to the development of long-life and stable flow batteries (Li et al., 2020).
Safety And Hazards
properties
IUPAC Name |
benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N2O.ClH/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;/h3-11H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYNRVXFYFQSID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874040 | |
Record name | Basic Blue 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Basic blue 6 | |
CAS RN |
966-62-1, 7057-57-0 | |
Record name | Basic Blue 6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=966-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basic blue 6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000966621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[a]phenoxazin-7-ium, 9-(dimethylamino)-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzo[a]phenoxazin-7-ium, 9-(dimethylamino)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Basic Blue 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40874040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(dimethylamino)benzo[a]phenoxazin-7-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BASIC BLUE 6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2ST8ED1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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